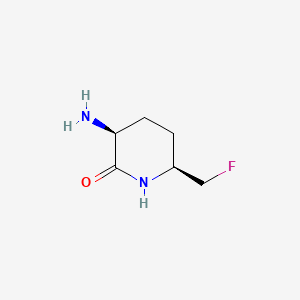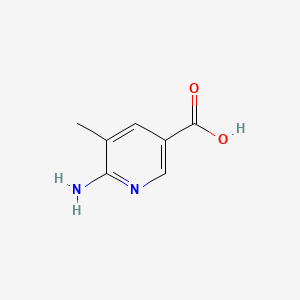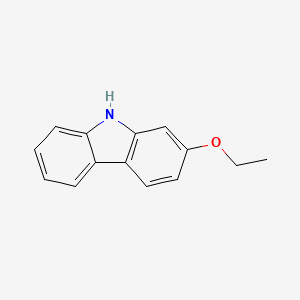
(3S,6S)-6-(Fluoromethyl)-3-aminopiperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,6S)-6-(Fluoromethyl)-3-aminopiperidin-2-one, also known as FMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FMA is a piperidine derivative that has been synthesized using various methods and has shown promising results in scientific research.
Mecanismo De Acción
(3S,6S)-6-(Fluoromethyl)-3-aminopiperidin-2-one acts as an acetylcholinesterase inhibitor, which leads to an increase in the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in cognitive function, and its deficiency has been linked to various neurological disorders. This compound has also been shown to have an affinity for the dopamine D2 receptor, which is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have an impact on the levels of neurotransmitters in the brain, including acetylcholine and dopamine. The increase in acetylcholine levels can lead to an improvement in cognitive function, while the modulation of dopamine levels can have an impact on mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3S,6S)-6-(Fluoromethyl)-3-aminopiperidin-2-one has several advantages for use in lab experiments, including its ability to inhibit acetylcholinesterase and its affinity for the dopamine D2 receptor. However, there are also limitations to its use, including the potential for toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research and development of (3S,6S)-6-(Fluoromethyl)-3-aminopiperidin-2-one, including the exploration of its potential as a drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. Further research is also needed to fully understand its mechanism of action and to determine its safety and efficacy in humans. Additionally, the development of new synthesis methods for this compound could lead to the production of more potent and selective compounds for use in scientific research.
In conclusion, this compound is a promising compound that has shown potential for use in drug discovery and development. Its ability to inhibit acetylcholinesterase and its affinity for the dopamine D2 receptor make it a promising candidate for the treatment of various neurological disorders. However, further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
Métodos De Síntesis
(3S,6S)-6-(Fluoromethyl)-3-aminopiperidin-2-one can be synthesized using various methods, including the Mannich reaction, reductive amination, and nucleophilic addition. The most commonly used method involves the Mannich reaction, which involves the condensation of formaldehyde, an amine, and an enone. The synthesis of this compound using the Mannich reaction has been well-documented in scientific literature.
Aplicaciones Científicas De Investigación
(3S,6S)-6-(Fluoromethyl)-3-aminopiperidin-2-one has been used in scientific research as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine. The inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine, which is a neurotransmitter that is involved in cognitive function.
Propiedades
IUPAC Name |
(3S,6S)-3-amino-6-(fluoromethyl)piperidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FN2O/c7-3-4-1-2-5(8)6(10)9-4/h4-5H,1-3,8H2,(H,9,10)/t4-,5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANRAQVVLLVVCG-WHFBIAKZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1CF)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C(=O)N[C@@H]1CF)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Cyclopropanecarboxylic acid, 1-[(ethoxycarbonyl)amino]-2-fluoro-, methyl ester (9CI)](/img/no-structure.png)








![N-[1-(4-Cyanophenyl)ethyl]acetamide](/img/structure/B575234.png)
